molecular formula C14H15BrClNO3S2 B2630535 5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide CAS No. 1795479-10-5

5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide

Cat. No.: B2630535
CAS No.: 1795479-10-5
M. Wt: 424.75
InChI Key: SZIMUERWQVMKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of thiophene sulfonamides. This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a methoxypropyl group attached to a thiophene ring, which is further substituted with a sulfonamide group. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide exhibits unique properties due to the presence of the methoxypropyl group, which can influence its reactivity and biological activity. This structural difference can result in distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research applications .

Properties

IUPAC Name

5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO3S2/c1-14(20-2,10-4-3-5-11(16)8-10)9-17-22(18,19)13-7-6-12(15)21-13/h3-8,17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIMUERWQVMKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(S1)Br)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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